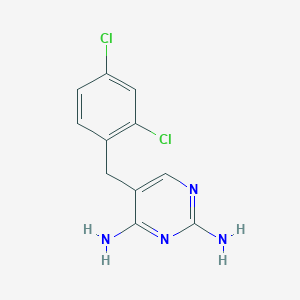

2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine

Description

BenchChem offers high-quality 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(9(13)4-8)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKVFDQYOWXYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444816 |

Source

|

| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65321-42-8 |

Source

|

| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2,4-Diaminopyrimidine Scaffold: A Privileged Motif in Enzyme Inhibition

An In-Depth Technical Guide on the Mechanism of Action and Characterization of 2,4-Diaminopyrimidine Compounds

Authored by a Senior Application Scientist

Abstract

The 2,4-diaminopyrimidine core is a versatile and privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective enzyme inhibitors.[1][2] Its unique structural and electronic properties enable it to engage in key hydrogen bonding interactions within the active sites of diverse enzyme families, most notably protein kinases and dihydrofolate reductase (DHFR). This guide provides an in-depth exploration of the multifaceted mechanism of action of 2,4-diaminopyrimidine compounds, offering insights into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies crucial for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for understanding and advancing the therapeutic potential of this important class of molecules.

Introduction: The Significance of the 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine moiety is a heterocyclic aromatic ring system characterized by two amino groups at the 2 and 4 positions.[1] This arrangement of hydrogen bond donors and acceptors allows it to mimic the purine and pyrimidine bases of ATP and folate, respectively, making it an ideal pharmacophore for competitive enzyme inhibition. The adaptability of this scaffold allows for substitutions at the 5 and 6 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, 2,4-diaminopyrimidine derivatives have been successfully developed as anticancer agents, anti-inflammatory drugs, and antimicrobial therapeutics.[1][2]

Primary Mechanisms of Action

The biological activity of 2,4-diaminopyrimidine compounds is predominantly attributed to their ability to inhibit two major classes of enzymes: protein kinases and dihydrofolate reductase.

Protein Kinase Inhibition: Targeting the ATP-Binding Site

A vast number of clinically relevant 2,4-diaminopyrimidine derivatives function as ATP-competitive kinase inhibitors.[3] The 2,4-diamino-substituted pyrimidine ring typically forms crucial hydrogen bond interactions with the hinge region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

-

Janus Kinases (JAKs): Compounds like Fedratinib, which contains a 2,4-diaminopyrimidine moiety, are potent inhibitors of JAK2.[3][4] Inhibition of the JAK-STAT signaling pathway is a validated therapeutic strategy for myeloproliferative neoplasms and inflammatory diseases.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Several 2,4-diaminopyrimidine-based FAK inhibitors, such as TAE-226, have been developed as potential anticancer agents.[5][6]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Novel 2,4-diaminopyrimidine derivatives have been designed as potent HPK1 inhibitors to enhance anti-tumor immunity.[7][8]

-

Other Kinase Targets: The 2,4-diaminopyrimidine scaffold has been successfully employed to develop inhibitors for a wide array of other kinases, including MAPK-activated protein kinase 2 (MK2)[9][10][11], Casein Kinase 1 epsilon (CK1ε)[12][13], Cyclin-Dependent Kinase 7 (CDK7)[14][15], Aurora Kinases[16], and c-Jun N-terminal Kinase (JNK)[17], highlighting its broad applicability in targeting the human kinome.

The inhibition of these kinases by 2,4-diaminopyrimidine compounds leads to the downstream modulation of critical cellular signaling pathways. For instance, inhibition of FAK can disrupt integrin-mediated signaling, leading to reduced cell survival and motility.

Caption: Inhibition of FAK by 2,4-diaminopyrimidine compounds.

Dihydrofolate Reductase (DHFR) Inhibition: Disrupting Folate Metabolism

The 2,4-diaminopyrimidine core is also a hallmark of non-classical antifolates that inhibit dihydrofolate reductase (DHFR).[18][19] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[18] Inhibition of DHFR leads to the depletion of these essential building blocks, ultimately causing cell death.[18]

A key advantage of 2,4-diaminopyrimidine-based DHFR inhibitors is the potential for selective toxicity. By exploiting structural differences between the DHFR enzymes of prokaryotes (e.g., bacteria, mycobacteria) and eukaryotes (e.g., humans), it is possible to design compounds that are significantly more potent against the microbial enzyme.[20][21][22][23] For example, trimethoprim, a well-known antibiotic, is a selective inhibitor of bacterial DHFR.[18]

Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine compounds.

Experimental Characterization of 2,4-Diaminopyrimidine Compounds

A thorough understanding of the mechanism of action of 2,4-diaminopyrimidine compounds requires a combination of biochemical, cellular, and structural biology assays.

Biochemical Assays for Enzyme Inhibition

The initial characterization of a 2,4-diaminopyrimidine inhibitor involves determining its potency against the purified target enzyme.

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase using a Förster Resonance Energy Transfer (FRET)-based assay.[15]

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate with a fluorescent donor and acceptor pair

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

2,4-diaminopyrimidine compound of interest

-

Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

-

384-well microplate

-

Plate reader capable of measuring FRET

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2,4-diaminopyrimidine compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add the diluted compounds to the microplate wells. Include wells for a no-inhibitor control (DMSO only) and a positive control inhibitor.

-

Enzyme and Substrate Addition: Prepare a master mix containing the kinase and the FRET-labeled peptide substrate in kinase assay buffer. Add this mix to all wells.

-

Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Read the plate on a FRET-capable plate reader. The ratio of acceptor to donor fluorescence is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Typical Value |

| Final Kinase Concentration | 1-10 nM |

| Final Substrate Concentration | 100-500 nM |

| Final ATP Concentration | 10-100 µM (approx. Km) |

| Final DMSO Concentration | < 1% |

Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.

This protocol describes how to assess the inhibition of a kinase by a 2,4-diaminopyrimidine compound by measuring the phosphorylation status of a downstream substrate.

Materials:

-

Cancer cell line expressing the target kinase (e.g., A549 for FAK)[5]

-

Cell culture medium and supplements

-

2,4-diaminopyrimidine compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against the total and phosphorylated forms of the downstream substrate protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the 2,4-diaminopyrimidine compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to confirm equal loading.

-

Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.[24][25]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

2,4-diaminopyrimidine compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a serial dilution of the 2,4-diaminopyrimidine compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structural Biology: Elucidating the Binding Mode

X-ray crystallography is a powerful technique for visualizing the precise interactions between a 2,4-diaminopyrimidine inhibitor and its target enzyme at the atomic level.[26][27][28] This information is invaluable for structure-based drug design and for understanding the basis of selectivity.[9]

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Structure-Activity Relationships (SAR)

The systematic modification of the 2,4-diaminopyrimidine scaffold has led to the elucidation of key structure-activity relationships that govern potency and selectivity.[24] For instance, substitutions at the C5 position of the pyrimidine ring can be tailored to occupy specific hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity. The nature of the substituents on the amino groups at the C2 and C4 positions also plays a critical role in defining the inhibitor's interactions with the target protein.

Conclusion and Future Perspectives

The 2,4-diaminopyrimidine scaffold continues to be a cornerstone of modern drug discovery. Its proven ability to target a wide range of enzymes with high potency and selectivity ensures its continued relevance in the development of novel therapeutics. Future efforts in this field will likely focus on the design of next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The integration of advanced computational methods with traditional medicinal chemistry and structural biology approaches will undoubtedly accelerate the discovery and development of new 2,4-diaminopyrimidine-based drugs for a variety of human diseases.

References

-

Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed. (URL: [Link])

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (URL: [Link])

-

2,4-Diamino-5-(2 '-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - Aperta. (URL: [Link])

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (URL: [Link])

-

2,4-Diaminopyrimidine MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. (URL: [Link])

-

Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed. (URL: [Link])

-

Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

-

Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts - MDPI. (URL: [Link])

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - OUCI. (URL: [Link])

-

Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (URL: [Link])

-

Discovery of 2,4‐diaminopyrimidine derivatives targeting p21‐activated kinase 4: Biological evaluation and docking studies | Request PDF - ResearchGate. (URL: [Link])

-

2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed. (URL: [Link])

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI. (URL: [Link])

-

(PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed Central. (URL: [Link])

-

Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed. (URL: [Link])

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed. (URL: [Link])

-

Protein X-ray Crystallography and Drug Discovery - MDPI. (URL: [Link])

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. (URL: [Link])

-

Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (URL: [Link])

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (URL: [Link])

-

Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (URL: [Link])

-

target proteins & x-ray crystallography - YouTube. (URL: [Link])

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase - PMC. (URL: [Link])

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors [ouci.dntb.gov.ua]

- 13. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 19. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [snv63.ru]

- 20. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. youtube.com [youtube.com]

An In-Depth Technical Guide to 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine Structural Analogs and Derivatives: Synthesis, Biological Evaluation, and Drug Development Insights

This guide provides a comprehensive technical overview of 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine and its structural analogs, a class of compounds with significant therapeutic potential, primarily as inhibitors of dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and infectious disease research.

Introduction: The Significance of the 2,4-Diamino-5-benzylpyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, most notably recognized for its role in antifolate therapeutics.[1] These compounds mimic the binding of folic acid to dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular proliferation.[2] By competitively inhibiting DHFR, these molecules effectively halt cell growth, a mechanism that is particularly potent against rapidly dividing cells such as bacteria, protozoa, and cancer cells.[3]

The addition of a substituted benzyl group at the 5-position of the 2,4-diaminopyrimidine core, as seen in the well-known antibacterial agent Trimethoprim, enhances the binding affinity and selectivity for microbial DHFR over its mammalian counterpart.[1] The specific compound of focus, 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine, and its derivatives represent a focused area of research aimed at developing more potent and selective antifolates to combat drug-resistant pathogens and various forms of cancer.

Synthetic Strategies for 2,4-Diamino-5-(substituted benzyl)pyrimidines

The synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine analogs involves a multi-step process that allows for the introduction of diverse substituents on both the pyrimidine and benzyl rings. A general and adaptable synthetic workflow is outlined below.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine analogs.

Experimental Protocol: Synthesis of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine

This protocol provides a step-by-step methodology for the synthesis of the core compound, which can be adapted for the synthesis of its analogs.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

-

To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine.[4]

-

Slowly add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.[5]

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-diamino-6-chloropyrimidine.

Step 2: Iodination of 2,4-Diamino-6-chloropyrimidine

-

Dissolve the 2,4-diamino-6-chloropyrimidine in a suitable solvent like acetonitrile.

-

Add N-iodosuccinimide (NIS) to the solution.[6]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2,4-diamino-5-iodo-6-chloropyrimidine.[6]

Step 3: Suzuki Coupling with 2,4-Dichlorobenzylboronic Acid

-

In a reaction vessel, combine 2,4-diamino-5-iodo-6-chloropyrimidine, 2,4-dichlorobenzylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃).[6]

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,4-diamino-5-(2,4-dichlorobenzyl)-6-chloropyrimidine.[6]

Step 4: Dechlorination

-

Dissolve the product from Step 3 in a suitable solvent, such as ethanol.

-

Add a palladium catalyst on activated carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product, 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine.

-

The final compound can be further purified by recrystallization.

Purification and Characterization

-

Purification: Column chromatography using a silica gel stationary phase and a mobile phase of dichloromethane/methanol or ethyl acetate/hexane is commonly employed.[6]

-

Characterization: The structure and purity of the synthesized compounds should be confirmed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Biological Evaluation: Assessing Antifolate Activity

The primary biological activity of these compounds is their ability to inhibit DHFR. This is typically assessed through a combination of enzymatic and cell-based assays.

Mechanism of Action: Inhibition of the Folate Pathway

Caption: The role of DHFR in the folate pathway and its inhibition by 2,4-diamino-5-benzylpyrimidine derivatives.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Purified DHFR enzyme (from the target organism)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.

-

Add the test compound at various concentrations to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines to determine their selectivity.

Materials:

-

Mammalian cell line (e.g., Vero, HeLa)

-

Cell culture medium

-

Test compounds dissolved in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-diamino-5-benzylpyrimidine derivatives is highly dependent on the nature and position of substituents on the benzyl ring.

Key SAR Observations:

-

Substitution on the Benzyl Ring: The presence of electron-withdrawing groups, such as chlorine atoms, at the 2 and 4 positions of the benzyl ring generally enhances the inhibitory activity against microbial DHFR.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes. Modifications that balance lipophilicity and aqueous solubility are often sought.

-

Conformational Restriction: Introducing conformational constraints in the benzyl portion of the molecule can lead to increased potency and selectivity.[7]

Quantitative SAR Data for Selected Analogs

| Compound | R1 | R2 | R3 | R4 | Target Organism | IC₅₀ (nM) vs. DHFR | Reference |

| 1 | H | Cl | H | Cl | Pneumocystis carinii | 23 | [8] |

| 2 | OMe | H | H | H | Toxoplasma gondii | 5.5 | [8] |

| 3 | H | H | H | H | Mycobacterium avium | 1.5 | [8] |

| 4 | OMe | H | COOH | H | Pneumocystis carinii | 430 (relative potency to TMP) | [9] |

| 5 | OMe | H | (CH₂)₄COOH | H | Toxoplasma gondii | 320 (relative potency to TMP) | [9] |

Note: This table presents a selection of data from various studies to illustrate the impact of substitutions. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

In Vivo Evaluation and Drug Development Considerations

Promising candidates identified through in vitro screening require further evaluation in animal models to assess their efficacy, pharmacokinetics (PK), and toxicology.

Pharmacokinetics (ADME)

-

Absorption: Oral bioavailability is a desirable characteristic for antimicrobial agents.

-

Distribution: The compound should effectively distribute to the site of infection.

-

Metabolism: The metabolic stability of the compound will influence its half-life and potential for drug-drug interactions.[10]

-

Excretion: The route and rate of excretion are important for determining dosing regimens.[10]

Toxicology

-

Acute and Chronic Toxicity: Studies in animal models (e.g., rodents, dogs) are conducted to determine the maximum tolerated dose and to identify any potential organ toxicities.[10]

-

Selectivity: A key consideration is the selectivity of the compound for the microbial DHFR over the host (mammalian) enzyme to minimize side effects.

Efficacy Studies

-

In vivo efficacy is evaluated in animal models of infection (e.g., a mouse model of bacteremia or a rat model of Pneumocystis pneumonia).

-

The ability of the compound to reduce the microbial burden and improve survival rates is assessed.

Conclusion and Future Directions

The 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine scaffold continues to be a fertile ground for the discovery of novel antifolate agents. The synthetic strategies outlined in this guide provide a robust framework for generating diverse chemical libraries for biological screening. A thorough understanding of the structure-activity relationships, coupled with detailed in vitro and in vivo evaluations, is crucial for advancing promising candidates through the drug development pipeline. Future research in this area will likely focus on:

-

Overcoming Drug Resistance: Designing novel analogs that are effective against resistant strains of pathogens.

-

Improving Selectivity: Further optimizing the chemical structure to enhance selectivity for microbial DHFR, thereby reducing potential side effects.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where DHFR inhibition may be beneficial, such as in certain cancers and parasitic infections.

This technical guide serves as a foundational resource for researchers dedicated to the exploration and development of this important class of therapeutic agents.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

-

2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses. [Link]

-

Synthesis of some 2, 4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry. [Link]

-

New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]

- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

-

Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]

-

Toxicity and pharmacokinetics of a new antifolate, 2,4-diamino-5-adamantyl-6-methylpyrimidine, in dogs. Cancer Research. [Link]

-

5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]

-

Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. [Link]

-

Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. [Link]

- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]

-

Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. International Journal of Molecular Sciences. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity and pharmacokinetics of a new antifolate, 2,4-diamino-5-adamantyl-6-methylpyrimidine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification & Validation: 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine

[1]

Executive Summary

2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine represents a distinct class of "non-classical" antifolates.[1][2] Unlike classical antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry, this lipophilic scaffold enters via passive diffusion, making it a critical candidate for treating pathogens that lack active transport mechanisms or have developed resistance to classical agents.[2][3]

The primary pharmacological target of this scaffold is Dihydrofolate Reductase (DHFR) .[3] However, the high conservation of the ATP/folate binding pocket across the proteome necessitates a rigorous Target Identification (Target ID) campaign to validate selectivity (Pathogen vs. Host) and identify potential off-target liabilities, particularly within the human kinome.

This technical guide outlines a self-validating workflow to confirm the primary target and deconvolute the secondary interactome of this specific pyrimidine analog.

Phase 1: In Silico Pharmacophore Deconvolution

Before wet-lab validation, we establish the molecular rationale.[1] The 2,4-diaminopyrimidine motif is a privileged scaffold that mimics the pteridine ring of dihydrofolate.

Structural Logic[4][5]

-

Protonation State: The N1 nitrogen of the pyrimidine ring becomes protonated at physiological pH.

-

Interaction: This protonated nitrogen forms a critical ionic interaction with a conserved carboxylic acid residue in the DHFR active site (e.g., Asp27 in E. coli, Glu30 in Human).

-

The 2,4-Dichlorobenzyl Moiety: This lipophilic tail occupies the hydrophobic pocket usually bound by the p-aminobenzoyl glutamate tail of the natural substrate. The 2,4-dichloro substitution pattern is specifically designed to enhance Van der Waals contacts and improve selectivity against resistant isoforms.[1]

Phase 2: Enzymatic Validation (Kinetic Proof)

The "Gold Standard" for validating this target is the spectrophotometric monitoring of the catalytic turnover of Dihydrofolate (DHF) to Tetrahydrofolate (THF).

Mechanism of Action

DHFR catalyzes the reduction of DHF using NADPH as a cofactor. The assay tracks the oxidation of NADPH, which absorbs light at 340 nm. As the reaction proceeds, absorbance decreases.

Figure 1: Kinetic mechanism of DHFR inhibition.[1] The inhibitor competes with DHF for the active site, preventing NADPH oxidation.

Experimental Protocol: Spectrophotometric DHFR Assay

Objective: Determine the IC50 of the compound against Human vs. Bacterial (e.g., S. aureus) DHFR to establish the Selectivity Index (SI).

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT (to prevent enzyme oxidation), 0.5 mM KCl.

-

Substrate Stock: 100 µM Dihydrofolic Acid (DHF) in buffer (protect from light).

-

Cofactor Stock: 100 µM NADPH (freshly prepared).

-

Enzyme: Recombinant Human DHFR (hDHFR) and Bacterial DHFR (e.g., saDHFR).

-

-

Reaction Assembly:

-

In a UV-transparent 96-well plate, add 10 nM enzyme to Assay Buffer.[1]

-

Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 0.1 nM to 10 µM).

-

Incubate for 10 minutes at 25°C to allow equilibrium binding.

-

-

Initiation:

-

Add a master mix of NADPH (final 50 µM) and DHF (final 50 µM) to initiate the reaction.

-

-

Detection:

-

Monitor Absorbance at 340 nm every 15 seconds for 10 minutes using a kinetic microplate reader.

-

-

Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Plot

vs. log[Inhibitor] to derive IC50.[1]

-

Representative Data (Hypothetical for Validation):

| Parameter | Human DHFR (Host) | S. aureus DHFR (Target) | Selectivity Index (Human/Bact) |

| IC50 | 2,500 nM | 15 nM | 166x |

| Interpretation | Weak Binding | Potent Inhibition | High Therapeutic Potential |

Phase 3: Biophysical Confirmation (Thermal Shift Assay)

Kinetic inhibition proves function, but not physical binding (inhibition could be an artifact of aggregation). We use Differential Scanning Fluorimetry (DSF/TSA) to prove the compound stabilizes the folded state of the protein.

Protocol: SYPRO Orange Melt Curve

-

Mix: 2 µM Recombinant DHFR + 5x SYPRO Orange dye + 10 µM Compound.

-

Control: DMSO vehicle only (Reference

). -

Run: Real-time PCR machine ramp from 25°C to 95°C (0.5°C/min).

-

Readout: As the protein unfolds, hydrophobic residues are exposed, binding the dye and fluorescing.

-

Validation: A positive shift in Melting Temperature (

) confirms direct physical binding.[1]

Phase 4: Unbiased Off-Target Profiling (Chemoproteomics)

The 2,4-diaminopyrimidine scaffold bears structural similarity to the hinge-binding motif of ATP, raising the risk of Kinase Off-Targets . To validate safety, we employ Thermal Proteome Profiling (TPP) .

Why TPP?

Unlike kinase panels that use purified proteins, TPP analyzes the compound's effect on the entire proteome in live cells, preserving physiological context.

Figure 2: Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.

TPP Protocol Summary[6][7]

-

Treatment: Treat cells (e.g., HepG2 for tox, or bacterial culture) with 5x IC50 of the compound.

-

Thermal Challenge: Divide cells into 10 aliquots and heat at increasing temperatures (37–67°C).

-

Extraction: Lyse cells. Unbound proteins denature and precipitate; drug-bound proteins remain soluble at higher temperatures (thermal stabilization).[1]

-

Quantification: Use Quantitative Mass Spectrometry (TMT-labeling) to measure soluble protein abundance at each temperature.[1]

-

Hit Calling: Proteins showing a significant right-shift in their melting curve in the treated vs. vehicle samples are confirmed targets.[1]

-

Expected Result: DHFR shows a massive shift.[1]

-

Risk Assessment: Check for shifts in kinases (e.g., CDK2, DYRK1A) which often bind pyrimidines.

-

Phase 5: Structural Definition (X-Ray Crystallography)

Final validation requires solving the co-crystal structure.

-

PDB Precedents: Utilize PDB ID 3FRD (Human DHFR with inhibitor) or 3SRW (S. aureus DHFR) as templates for molecular replacement.[1]

-

Critical Observation: Verify the orientation of the 2,4-dichlorobenzyl ring. In highly selective inhibitors, this ring exploits a hydrophobic pocket that is larger or more accessible in the bacterial isoform compared to the human isoform.

References

-

Mechanism of DHFR Inhibition: Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target.[1][2][3][4][5] FASEB Journal. [Link]

-

2,4-Diaminopyrimidine Scaffold Analysis: Kuyper, L. F., et al. (1985).[1] Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry. [Link]

-

Thermal Proteome Profiling (TPP) Methodology: Savitski, M. M., et al. (2014).[6] Tracking cancer drugs in living cells by thermal profiling of the proteome.[7] Science. [Link]

-

Structural Biology of Antifolates: Anderson, A. C. (2003).[1] The process of structure-based drug design.[1][4] Chemistry & Biology. [Link][2]

-

Specific Analog Data (2,4-dichlorobenzyl derivatives): Roth, B., et al. (1981).[1] 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents.[1] 4. 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine and related compounds. Journal of Medicinal Chemistry. [Link][8]

Sources

- 1. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on antifolate drugs targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifolate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research of 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a multitude of biologically active molecules.[1] Its unique structure is instrumental in the development of therapeutics ranging from anticancer and antiviral agents to kinase inhibitors.[1][2][3] This guide focuses on a specific, targeted derivative: 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine . While direct, extensive research on this precise molecule is not widely published, its structural similarity to known bioactive compounds allows for a well-informed, hypothetical research and development pathway.

This document will serve as a technical guide for initiating a basic research program for this compound. We will extrapolate from closely related analogues to propose a likely mechanism of action, outline key in vitro and in vivo validation experiments, and provide a framework for its initial characterization. The primary analogue for our mechanistic hypothesis is 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (Metoprine) , a known folate antagonist.[4][5]

Section 1: Physicochemical Characterization and Synthesis

A foundational step in the investigation of any novel compound is its synthesis and physicochemical characterization. The 2,4-diaminopyrimidine core is synthetically accessible, often through the reaction of a β-alkoxyacrylonitrile with guanidine.[6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₀Cl₂N₄ | Based on chemical structure |

| Molecular Weight | ~285.14 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale brown powder | Common for 2,4-diaminopyrimidine derivatives[1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), slightly soluble in water | Typical for similar heterocyclic compounds[2] |

| Stability | Stable under standard laboratory conditions (2-8°C) | General characteristic for this class of compounds[1] |

Proposed Synthetic Workflow

A plausible synthetic route would involve the condensation of guanidine with a suitably substituted three-carbon precursor bearing the (2,4-dichlorophenyl)methyl group.

Caption: Proposed high-level synthetic workflow for the target compound.

Section 2: Hypothesized Mechanism of Action - Dihydrofolate Reductase Inhibition

Given the structural similarity to Metoprine, a potent folate antagonist, the primary hypothesis is that 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine acts as an inhibitor of dihydrofolate reductase (DHFR) .[4][5][7] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy.

The 2,4-diaminopyrimidine core is a well-established pharmacophore that mimics the binding of dihydrofolate to the active site of DHFR. The dichlorophenylmethyl substituent at the 5-position likely confers lipophilicity, potentially enhancing cell membrane permeability and tissue distribution, a desirable trait for targeting solid tumors, including those in the central nervous system.[4][8]

Caption: Hypothesized mechanism of action via DHFR inhibition.

Section 3: In Vitro Experimental Protocols

A series of in vitro experiments are necessary to validate the hypothesized mechanism of action and to characterize the compound's biological activity.

Protocol 1: DHFR Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified DHFR enzyme.

Methodology:

-

Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well UV-transparent plate, add reaction buffer, NADPH, and the test compound. c. Initiate the reaction by adding DHFR and DHF. d. Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Methotrexate should be used as a positive control.

Protocol 2: Cell Proliferation Assay

Objective: To assess the antiproliferative effects of the compound on various cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast cancer).

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement (binding of the compound to DHFR) within intact cells.

Methodology:

-

Procedure: a. Treat intact cancer cells with the test compound or vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble DHFR remaining at each temperature by Western blotting.

-

Data Analysis: A shift in the melting temperature of DHFR in the presence of the compound indicates direct binding.

Section 4: In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess efficacy and pharmacokinetics.

Proposed In Vivo Model: Human Tumor Xenograft in Nude Mice

This model is a standard for evaluating the antitumor activity of novel compounds.[3]

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Procedure: a. Subcutaneously implant a human tumor cell line (e.g., HCT116) into the flank of the mice. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. c. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period. d. Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, tumors are excised and weighed. Efficacy is determined by the percentage of tumor growth inhibition.

Section 5: ADME/Tox and Future Directions

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial. Related 2,4-diaminopyrimidine folate antagonists have shown CNS penetration, a long half-life, and dose-limiting CNS toxicity.[4] These parameters should be a focus of early investigation.

Key Future Studies:

-

Pharmacokinetic (PK) studies: To determine the compound's half-life, bioavailability, and tissue distribution in preclinical species.[9]

-

In vitro metabolic stability: Using liver microsomes to predict metabolic pathways.

-

Preliminary toxicology: To identify any potential off-target toxicities.

-

Kinase profiling: The pyrimidine scaffold is common in kinase inhibitors; therefore, screening against a panel of kinases is warranted to ensure target specificity.[3][10]

Conclusion

5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine represents a promising chemical entity for basic research in oncology. Based on robust data from structurally similar compounds, a research program focused on its potential as a DHFR inhibitor is scientifically sound. The experimental framework outlined in this guide provides a clear, logical, and self-validating pathway to thoroughly investigate its therapeutic potential. Successful execution of these studies will elucidate its mechanism, confirm its efficacy, and pave the way for further preclinical and potential clinical development.

References

-

LookChem. Cas 89033-89-6, 5,6-dichloropyrimidine-2,4-diamine. Available at: [Link]

- Google Patents.WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]

-

PubMed. Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF). Available at: [Link]

-

PubMed. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Available at: [Link]

-

PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available at: [Link]

-

PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Available at: [Link]

-

PubMed. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Available at: [Link]

-

PubMed. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Available at: [Link]

-

PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Available at: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]

-

PubMed. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Available at: [Link]

- Google Patents.EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.

-

precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Available at: [Link]

-

MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. Available at: [Link]

-

ResearchGate. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model | Request PDF. Available at: [Link]

-

PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available at: [Link]

-

Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. srinichem.com [srinichem.com]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

Technical Guide: 2,4-Diaminopyrimidine Derivatives in Early-Stage Cancer Research

The following technical guide details the early-stage research, rational design, and validation of 2,4-diaminopyrimidine derivatives as potent kinase inhibitors in oncology.

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold represents a privileged pharmacophore in oncology drug discovery. Structurally mimicking the adenine ring of ATP, this core allows for precise competitive inhibition of protein kinases. While historically significant as antifolates (e.g., Pyrimethamine), modern early-stage research has pivoted toward exploiting this scaffold to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases such as FAK , ALK , EGFR , and CDK7 .

This guide outlines the strategic development of DAP derivatives, moving from structural rationale to synthesis, and finally to biological validation. It is designed for medicinal chemists and pharmacologists aiming to optimize lead compounds for high selectivity and potency.

Structural Rationale & Mechanism of Action

The Adenine Mimicry

The DAP core functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the kinase in the active conformation (DFG-in).

-

Hinge Region Binding: The N1 and the C2-amino group typically form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Cys residues).

-

Gatekeeper Interaction: Substituents at the C5 position (e.g., Cl, CH3, CF3) are critical for interacting with the "gatekeeper" residue, determining selectivity against kinases with smaller vs. larger gatekeeper amino acids.

Signaling Pathway Intervention

The following diagram illustrates the downstream effects of inhibiting FAK (Focal Adhesion Kinase), a primary target for recent DAP derivatives, preventing tumor metastasis and survival.

Figure 1: Mechanism of Action. The DAP derivative competitively inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and MEK/ERK pathways essential for cancer cell survival and metastasis.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize the scaffold, modifications must be made at three specific vectors.

| Position | Chemical Vector | Function & Design Strategy |

| C2-Amino | Aniline / Heterocyclic Amine | Solvent Exposure: Often points toward the solvent front. Bulky groups (e.g., piperazine, morpholine) here improve solubility and pharmacokinetic (PK) properties. |

| C4-Amino | Substituted Aniline | Hydrophobic Pocket: Buries into the hydrophobic back pocket. Substituents (e.g., -SO2Me, -CONH2) interact with the DFG motif or catalytic lysine. |

| C5 | Halogen (Cl, Br, F) / Alkyl | Gatekeeper: A small hydrophobic group (Cl or CF3) is crucial for potency. It fills the space adjacent to the gatekeeper residue. |

| C6 | Hydrogen / Small Alkyl | Steric Constraint: Usually left unsubstituted to avoid steric clash with the kinase ceiling, though small groups can sometimes induce atropisomerism. |

Experimental Protocol: Synthesis Workflow

Objective: Synthesize a library of 2,4-diaminopyrimidine derivatives via Regioselective Nucleophilic Aromatic Substitution (SNAr).

The "Regioselectivity Rule"

In 2,4-dichloropyrimidine, the C4-chloride is more reactive than the C2-chloride due to the para-like resonance stabilization of the Meisenheimer complex by the N1 nitrogen.

-

Step 1 (C4 Displacement): Performed at low temperature (0°C – RT).

-

Step 2 (C2 Displacement): Performed at elevated temperature (80°C – 120°C) or using Buchwald-Hartwig coupling if the amine is unreactive.

Step-by-Step Protocol

Reagents: 2,4,5-Trichloropyrimidine (Starting Material), Aniline A (C4-target), Aniline B (C2-target), DIPEA (Base), n-Butanol or DMF (Solvent).

-

C4-Substitution (The Kinetic Product):

-

Dissolve 1.0 eq of 2,4,5-trichloropyrimidine in n-Butanol.

-

Add 1.0 eq of Aniline A (e.g., 2-methoxy-4-morpholinoaniline) and 1.2 eq of DIPEA.

-

Stir at Room Temperature for 4–6 hours.

-

Checkpoint: Monitor via TLC/LC-MS. The major product is the 4-substituted isomer.

-

Isolate intermediate via flash chromatography (Hexane/EtOAc).

-

-

C2-Substitution (The Thermodynamic Product):

-

Dissolve the intermediate from Step 1 in n-Butanol or dioxane.

-

Add 1.2 eq of Aniline B (e.g., 2-aminobenzamide derivatives).

-

Add catalytic HCl (4M in dioxane) or TsOH to protonate the pyrimidine N3, activating the C2-Cl bond.

-

Reflux at 100°C for 12–24 hours.

-

Alternative: If the C2-amine is weak, use Pd2(dba)3 / Xantphos coupling conditions.

-

-

Purification:

-

Evaporate solvent.[1] Neutralize with NaHCO3.

-

Purify via HPLC (Water/Acetonitrile gradient) to >95% purity.

-

Figure 2: Regioselective Synthesis Route. The C4 position is displaced first under mild conditions, followed by the C2 position under forcing conditions.

Biological Validation Framework

To ensure Trustworthiness and Self-Validation , every synthesized compound must undergo a tiered screening cascade.

Tier 1: Enzymatic Kinase Assay (Cell-Free)

-

Method: ADP-Glo™ or LanthaScreen™ TR-FRET.

-

Protocol:

-

Incubate recombinant Kinase (e.g., FAK, ALK) with substrate (Poly Glu:Tyr) and ATP (at Km concentration).

-

Add test compound (10-point dose-response, 1 nM to 10 µM).

-

Measure ATP depletion (ADP-Glo) or phosphorylation (TR-FRET).

-

Output: Calculate IC50.

-

Validation Criteria: Reference compound (e.g., TAE226) must yield IC50 within 3-fold of literature value.

-

Tier 2: Cellular Viability & Target Engagement

-

Viability Assay: CCK-8 or CellTiter-Glo® on target-dependent cell lines (e.g., U87-MG for FAK, H2228 for ALK).

-

Target Engagement (Western Blot):

-

Treat cells for 6 hours.

-

Lyse and blot for p-FAK (Tyr397) vs. Total FAK.

-

Proof of Mechanism: A decrease in p-FAK must correlate with the antiproliferative IC50.

-

Data Summary Template

| Compound ID | R1 (C4-Pos) | R2 (C2-Pos) | FAK IC50 (nM) | U87-MG IC50 (µM) | Selectivity (vs. Insulin Receptor) |

| Ref (TAE226) | 2-OMe-4-morpholino | 2-NHMe-benzamide | 5.5 | 0.5 | Low |

| Lead (Cmpd X) | Optimized | Optimized | < 2.0 | < 0.1 | > 50-fold |

Recent Advances & Future Outlook

Covalent Inhibition

Recent studies (2024-2025) have introduced acrylamide "warheads" to the DAP scaffold. By targeting a non-catalytic cysteine (e.g., Cys427 in FAK), these derivatives achieve irreversible binding, overcoming drug resistance seen with reversible ATP-competitive inhibitors [1].

Dual-Targeting & PROTACs

-

Dual Inhibitors: DAP derivatives are being designed to inhibit both EGFR and FAK simultaneously to combat resistance in non-small cell lung cancer (NSCLC) [2].

-

PROTACs: The DAP scaffold serves as an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs). Linkers are attached at the solvent-exposed C2-position to recruit E3 ligases (e.g., Cereblon), leading to the degradation of the target kinase rather than just inhibition.

References

-

Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Medicinal Chemistry. (2025). Link

-

Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. OAE Publishing. (2025). Link

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. (2024).[2] Link

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4. Archiv der Pharmazie. (2020). Link

-

Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors. Bioorganic & Medicinal Chemistry. (2020).[3] Link

Sources

- 1. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,4-Diaminopyrimidines (DAPs) as Selective Mtb-DHFR Inhibitors in Anti-Tubercular Drug Discovery

[1]

Executive Summary

The resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the re-evaluation of validated targets with novel chemical scaffolds. 2,4-diaminopyrimidines (DAPs) represent a class of antifolates that target dihydrofolate reductase (DHFR). While historical DAPs like Trimethoprim showed poor activity against Mycobacterium tuberculosis (Mtb), recent structural insights—specifically regarding the glycerol-binding pocket of Mtb-DHFR—have led to the development of high-potency analogs such as P218 .

This guide outlines the mechanistic rationale, Structure-Activity Relationship (SAR) principles, and validated protocols for the biological evaluation of DAPs, moving from enzymatic inhibition to whole-cell susceptibility.

Mechanistic Rationale: The Folate Pathway

M. tuberculosis cannot scavenge exogenous folate; it must synthesize it de novo. This makes the folate metabolic pathway a critical vulnerability. DAPs function as competitive inhibitors of Dihydrofolate Reductase (DHFR) (encoded by folA), the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the essential methyl donor for DNA (thymidine) and protein (methionine) synthesis.

Pathway Visualization

The following diagram illustrates the critical node of DHFR within the folate pathway and the mechanism of DAP inhibition.

Figure 1: The Folate Biosynthetic Pathway highlighting the competitive inhibition of Mtb-DHFR by 2,4-diaminopyrimidines, preventing the formation of essential Tetrahydrofolate.

Chemical Space & Structural Logic

Designing effective DAPs for TB requires overcoming two hurdles: Selectivity (vs. human DHFR) and Permeability (crossing the mycolic acid cell wall).[1][2]

The Glycerol Pocket Strategy

Structural analysis (X-ray crystallography) reveals a distinct "glycerol-binding motif" in the active site of Mtb-DHFR that is absent in human DHFR (hDHFR).

-

Human DHFR: The corresponding region is crowded with hydrophobic residues (Phe31, Leu22).

-

Mtb DHFR: Contains a wider, more hydrophilic pocket.

-

Design Implication: DAPs with flexible linkers (e.g., propargyl) and specific side chains (e.g., carboxylates) can occupy this unique pocket, increasing affinity for the bacterial enzyme by >1000-fold while reducing toxicity.

Protocol I: Enzymatic Inhibition Assay (Biochemical)

Objective: Determine the

Reagents & Preparation

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 0.5 mM EDTA, 0.01% Brij-35.

-

Substrate: Dihydrofolic acid (DHF) - Prepare fresh in 50 mM bicarbonate buffer; protect from light.

-

Cofactor: NADPH (Reduced form).[5]

-

Enzyme: Recombinant Mtb-DHFR (purified).

Step-by-Step Methodology

-

Compound Dilution: Prepare 3-fold serial dilutions of DAPs in 100% DMSO. Final DMSO concentration in assay should be <1%.

-

Pre-Incubation (Critical):

-

Add 10 µL of diluted compound to 96-well UV-transparent plate.

-

Add 80 µL of Enzyme Mix (Buffer + Mtb-DHFR).

-

Incubate for 10 minutes at 25°C. Note: This allows slow-binding inhibitors to equilibrate.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate Mix (NADPH + DHF).

-

Final concentrations: 100 µM NADPH, 50 µM DHF, 5-10 nM Enzyme.

-

-

Measurement:

-

Monitor

continuously for 10 minutes (Kinetic Mode). -

Calculate the slope (rate of reaction) for the linear portion.

-

Data Analysis

Calculate % Inhibition using the formula:

| Compound | Mtb-DHFR | hDHFR | Selectivity Index |

| Trimethoprim | 12,000 | 300,000 | 25 |

| Methotrexate | 0.2 | 0.1 | 0.5 (Toxic) |

| P218 | 4.6 | >10,000 | >2000 |

Protocol II: Whole Cell Susceptibility (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against living M. tuberculosis. Method: Microplate Alamar Blue Assay (MABA).[6][7][8] Rationale: MABA is non-lytic, cost-effective, and generates a colorimetric readout (Blue = No Growth, Pink = Growth) suitable for BSL-3 containment.

Workflow Visualization

Figure 2: The Microplate Alamar Blue Assay (MABA) workflow for high-throughput screening of anti-tubercular compounds.

Detailed Protocol

-

Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

-

Plate Layout:

-

Columns 2-11: Serial dilution of DAP compounds.

-

Column 1: Negative Control (Media only).

-

Column 12: Growth Control (Bacteria + DMSO).

-

-

Inoculum: Dilute a log-phase Mtb culture (OD600 ~0.6-0.8) 1:100. Add 100 µL to test wells. Final volume = 200 µL.

-

Incubation: Seal plates with Parafilm to prevent evaporation. Incubate at 37°C for 5-7 days.

-

Development:

-

Add 20 µL of Alamar Blue solution (10x) + 12 µL of 10% Tween 80.

-

Re-incubate for 24 hours.

-

-

Scoring:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Troubleshooting & Optimization

-

The "Permeability Gap": A common observation with DAPs is a potent enzyme

(<10 nM) but a poor whole-cell MIC (>10 µM).-

Cause: Mtb possesses a lipid-rich cell wall and efflux pumps.

-

Solution: Assess lipophilicity (LogD). DAPs for TB generally require a LogD between 1.5 and 3.5. If MIC is high despite good enzyme inhibition, consider synthesizing prodrugs or checking for efflux pump susceptibility (repeat MIC with verapamil).

-

-

Edge Effects: In 96-well plates, perimeter wells evaporate faster. Fill perimeter wells with sterile water and use inner 60 wells for data.

-

Folates in Media: Ensure 7H9 media does not contain excess exogenous folates, which can compete with DAPs and artificially raise the MIC.